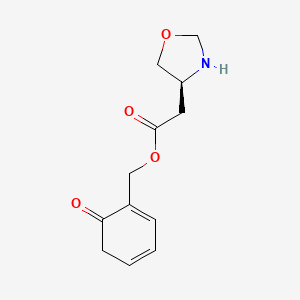
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate is a chemical compound with the molecular formula C13H15NO4 It is known for its unique structure, which includes a cyclohexadienone ring and an oxazolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate typically involves the following steps:
Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as cyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Oxazolidine Moiety: The oxazolidine ring can be synthesized by reacting an appropriate amine with an aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the oxazolidine derivative with the cyclohexadienone intermediate using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
®-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate: The enantiomer of the compound with similar chemical properties but different biological activities.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone rings but different substituents.
Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.
Uniqueness
(S)-(6-Oxocyclohexa-1,3-dien-1-yl)methyl 2-(oxazolidin-4-yl)acetate is unique due to its specific combination of a cyclohexadienone ring and an oxazolidine moiety, which imparts distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions and activities.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
(6-oxocyclohexa-1,3-dien-1-yl)methyl 2-[(4S)-1,3-oxazolidin-4-yl]acetate |
InChI |
InChI=1S/C12H15NO4/c14-11-4-2-1-3-9(11)6-17-12(15)5-10-7-16-8-13-10/h1-3,10,13H,4-8H2/t10-/m0/s1 |
InChI 键 |
WGEOAZVEWFGNAL-JTQLQIEISA-N |
手性 SMILES |
C1C=CC=C(C1=O)COC(=O)C[C@H]2COCN2 |
规范 SMILES |
C1C=CC=C(C1=O)COC(=O)CC2COCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


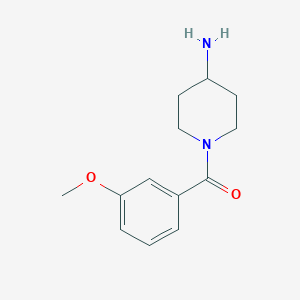
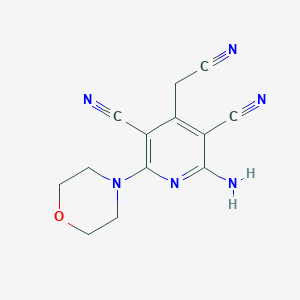
![2-(Methylthio)-4-nitrobenzo[d]thiazole](/img/structure/B11771856.png)

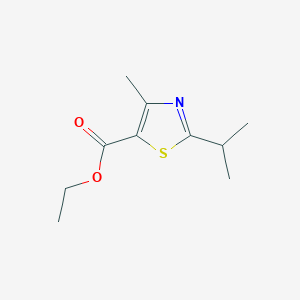
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
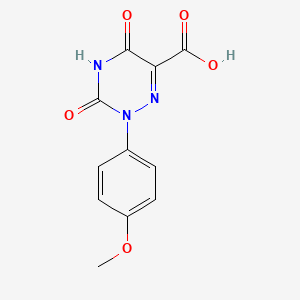

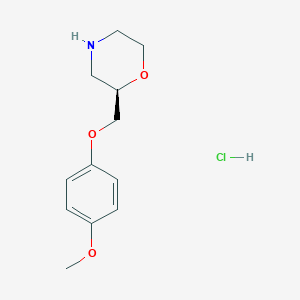

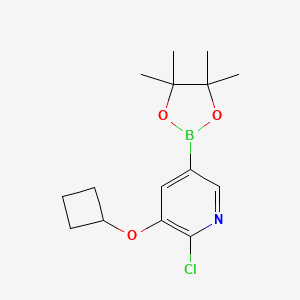
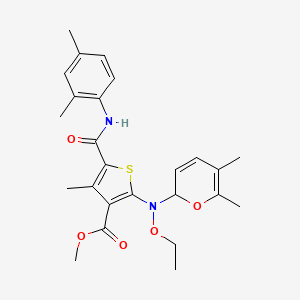
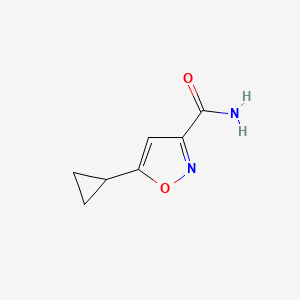
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
